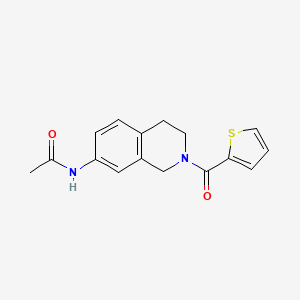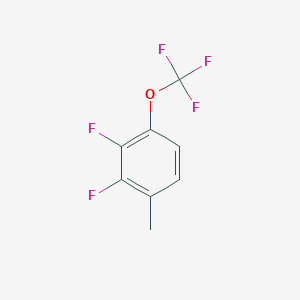![molecular formula C9H9N3O B2421589 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine CAS No. 22377-39-5](/img/structure/B2421589.png)
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” is a chemical compound with the CAS Number: 46182-58-5 . It has a molecular weight of 175.19 and is typically found in the form of a brown powder .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “this compound”, often involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 . This indicates that the compound has a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“this compound” has a melting point of 72-76°C . It is recommended to be stored at 0-8°C .Scientific Research Applications
1. Pharmacological Potential
Research on 1,3,4-oxadiazole derivatives, including similar compounds to 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine, indicates their potential in various pharmacological applications. Compounds have shown moderate inhibitory effects in assays related to toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).
2. Insecticidal Activity
A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, similar to the structure of interest, showed significant insecticidal activities. This suggests a potential application in agriculture or pest control (Qi et al., 2014).
3. Antiepileptic Activity
Derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for anticonvulsant activities. This suggests potential use in treating epilepsy or related neurological conditions (Rajak et al., 2013).
4. Cytotoxic Evaluation for Cancer Research
Novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety, akin to the compound of interest, have been shown to possess anticancer properties. This highlights their potential application in cancer research and treatment (Adimule et al., 2014).
5. Antitubercular Agents
The synthesis of pyrrole derivatives as antitubercular agents, including compounds similar to this compound, indicates their potential application in treating tuberculosis (Joshi et al., 2015).
6. Anticancer Activity
Derivatives of 1,3,4-oxadiazoles have been evaluated for their anticancer activity against various cancer cell lines, suggesting their application in developing new cancer therapies (Ravinaik et al., 2021).
7. Photo-luminescent Property
The synthesis and study of 1,3,4-oxadiazole derivatives with photo-luminescent properties indicate potential applications in materials science, particularly in the development of new luminescent materials (Han et al., 2010).
8. Antimicrobial Activity
Research into 1,3,4-oxadiazole derivatives has demonstrated significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It’s known that oxadiazole derivatives can act as ligands, coordinating through the nitrogen atom . The interaction with its targets may lead to changes in the biological activity of the target, potentially altering its function .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (17519 g/mol) and physical properties (melting point: 72-76 °C, density: 122 g/cm³) suggest that it may have suitable pharmacokinetic properties .
Result of Action
Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine. For instance, the compound is recommended to be stored at 0-8°C, suggesting that temperature can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy .
Biochemical Analysis
Cellular Effects
Oxadiazoles have been reported to have significant roles in tissue injury and inflammation .
Molecular Mechanism
It is known that oxadiazoles can be metabolized by hydroxylation and then conjugation with sulfate .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and should be stored at 0-8°C .
Dosage Effects in Animal Models
It is known that oxadiazoles exhibit significant anti-inflammatory activity at a test dose of 25 mg/Kg .
Metabolic Pathways
It is known that oxadiazoles can be metabolized by hydroxylation and then conjugation with sulfate .
Transport and Distribution
It is known that this compound is stable and should be stored at 0-8°C .
Subcellular Localization
It is known that this compound is stable and should be stored at 0-8°C .
properties
IUPAC Name |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDLCLWPJHIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)
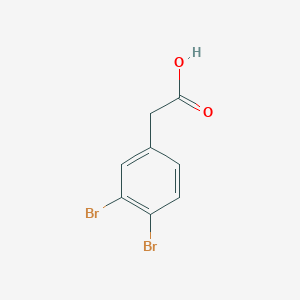
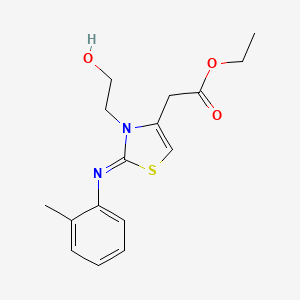


![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
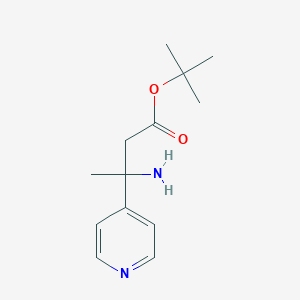
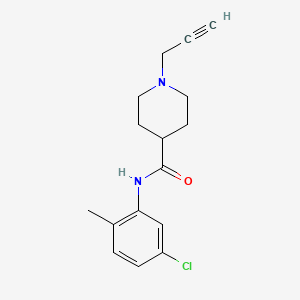
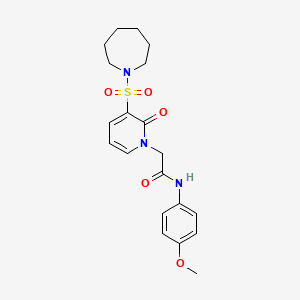
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
